molecular formula C9H6N4O B1520491 5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazole CAS No. 1240526-31-1

5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazole

Cat. No.: B1520491
CAS No.: 1240526-31-1
M. Wt: 186.17 g/mol
InChI Key: VAHCWUJHXCNFMS-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound this compound represents a sophisticated heterocyclic hybrid structure that combines the benzofuran bicyclic system with a tetrazole five-membered ring. According to PubChem database records, this compound is officially registered under the Chemical Abstracts Service number 1240526-31-1 and carries the molecular formula C9H6N4O. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-(1-benzofuran-2-yl)-2H-tetrazole, reflecting the standard nomenclature conventions for heterocyclic compounds containing both oxygen and nitrogen heterocycles.

The structural identity of this compound can be precisely described through various chemical descriptors. The Simplified Molecular Input Line Entry System representation is C1=CC=C2C(=C1)C=C(O2)C3=NNN=N3, which provides a linear notation of the molecular structure. The International Chemical Identifier string InChI=1S/C9H6N4O/c1-2-4-7-6(3-1)5-8(14-7)9-10-12-13-11-9/h1-5H,(H,10,11,12,13) offers a standardized method for representing the compound's chemical structure in databases and computational systems. The corresponding International Chemical Identifier Key VAHCWUJHXCNFMS-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure.

The molecular architecture encompasses a benzofuran moiety attached at the 2-position to a tetrazole ring system. The benzofuran component consists of a fused benzene and furan ring system, while the tetrazole portion contains four nitrogen atoms and one carbon atom in a five-membered aromatic ring. This hybrid structure results in a molecular weight of 186.17 grams per mole, with computed properties indicating one hydrogen bond donor and four hydrogen bond acceptors. The compound exhibits one rotatable bond, contributing to its conformational flexibility and potential binding interactions with biological targets.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference Method
Molecular Formula C9H6N4O PubChem 2.1
Molecular Weight 186.17 g/mol PubChem 2.1
Exact Mass 186.05416083 Da PubChem 2.1
XLogP3-AA 1.6 XLogP3 3.0
Hydrogen Bond Donor Count 1 Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 4 Cactvs 3.4.8.18
Rotatable Bond Count 1 Cactvs 3.4.8.18

Historical Development of Benzofuran-Tetrazole Hybrid Compounds

The development of benzofuran-tetrazole hybrid compounds represents a significant advancement in medicinal chemistry research, emerging from the recognition that combining multiple pharmacologically active scaffolds can yield enhanced biological activities. Historical research into tetrazole chemistry began with the first preparation of 1H-tetrazole through the reaction of anhydrous hydrazoic acid and hydrogen cyanide under pressure. The evolution of tetrazole synthesis progressed through various methodological improvements, including the Pinner reaction of organic nitriles with sodium azide in the presence of buffered strong acids.

The specific development of benzofuran-tetrazole hybrids gained momentum through the application of multicomponent reactions, particularly the Ugi-azide reaction. Research conducted by Kushwaha and colleagues demonstrated the successful synthesis of benzofuran-tetrazole derivatives through the integration of multicomponent Ugi-azide reactions with molecular hybridization approaches. This methodology enabled the construction of complex hybrid structures containing benzofuran, tetrazole, and additional heterocyclic components within single molecular frameworks. The research revealed that several synthesized derivatives, including compounds designated as 5c, 5d, 5i, 5l, 5q, and 5s, exhibited significant reduction of aggregation of human amyloid beta peptide in transgenic Caenorhabditis elegans strain CL4176.

Recent synthetic methodologies have further advanced the field through the development of one-pot five-component reactions for tetrazol-benzofuran hybrid synthesis. This approach involves Ugi-azide multicomponent reactions coupled with intramolecular cyclization catalyzed by palladium and copper systems, resulting in yields ranging from 21 to 67 percent. The protocol demonstrates remarkable bond-forming efficiency, creating six new bonds including two carbon-carbon bonds, two carbon-nitrogen bonds, one nitrogen-nitrogen bond, and one carbon-oxygen bond in a single synthetic operation.

The historical progression also encompasses the development of microwave-assisted synthetic protocols for tetrazole derivatives. Research has demonstrated that microwave irradiation provides superior results compared to conventional heating methods, offering reduced reaction times, enhanced yields, and improved product purity. Specific applications include the synthesis of 5-substituted 1H-tetrazoles through [3+2]-cycloaddition reactions between nitrile and azide derivatives under microwave irradiation using zinc bromide or acetic acid catalysis.

Table 2: Historical Milestones in Benzofuran-Tetrazole Development

Year Development Methodology Significance
1986 First microwave-assisted organic reactions Microwave irradiation Enhanced reaction conditions
2009-2010 Initial PubChem entries Database registration Chemical identification standardization
2018 Ugi-azide multicomponent synthesis Molecular hybridization Alzheimer's disease applications
2024 One-pot five-component reactions Palladium/copper catalysis Improved synthetic efficiency

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions of chemical science and pharmaceutical development. The compound exemplifies the successful integration of two distinct heterocyclic systems, each contributing unique electronic and steric properties to the overall molecular architecture. Benzofuran scaffolds are recognized for their diverse biological activities including antitumor, antimicrobial, and anti-inflammatory properties. Tetrazoles, characterized as five-membered heterocycles containing four nitrogen atoms, demonstrate bioisosteric properties to carboxylic acids and exhibit enhanced pharmacological activity.

The research significance is particularly evident in neurodegenerative disease applications. Studies have demonstrated that benzofuran and tetrazole pharmacophores possess potential anti-Alzheimer activity through acetylcholinesterase inhibition, while pyrazole scaffolds contribute to the reduction of tau and beta-amyloid dual aggregation. Molecular dynamic simulations and in silico docking studies have provided evidence for the interaction of active benzofuran-tetrazole compounds with the TcAChE-E2020 complex, supporting their potential as lead molecules against Alzheimer's disease.

The antimicrobial significance of benzofuran-tetrazole hybrids has been established through comprehensive biological evaluations. Research investigating antifungal activity against Mucor lusitanicus revealed that specific compounds within this class exhibit bioactivity comparable to commercial antifungal drugs such as Amphotericin B. These findings suggest potential applications in controlling mucormycosis infections, particularly significant given the limited antifungal drug options and high mortality rates associated with this infection.

From a synthetic chemistry perspective, benzofuran-tetrazole compounds represent important advances in multicomponent reaction methodology. The development of efficient synthetic routes demonstrates the evolution of green chemistry principles, incorporating environmentally benign protocols using water as solvent and employing heterogeneous catalysis for improved product separation and higher yields. The use of microwave-assisted synthesis protocols has revolutionized the preparation of these compounds, enabling reaction completion in significantly reduced timeframes while maintaining excellent yields ranging from 90 to 99 percent.

The structural diversity achievable within the benzofuran-tetrazole framework contributes to its research significance. Variations in substitution patterns, linker lengths, and additional heterocyclic components enable the systematic exploration of structure-activity relationships. Research has demonstrated that different bridge lengths between benzofuran and tetrazole components significantly influence biological activity, with compounds containing three-carbon and six-carbon bridges showing distinct activity profiles.

Table 3: Research Applications of Benzofuran-Tetrazole Compounds

Application Area Activity Type Specific Findings Research Significance
Neurodegenerative Disease Acetylcholinesterase Inhibition Compounds 2a-2f showed 42-67% paralysis inhibition Alzheimer's disease therapeutics
Antimicrobial Activity Antifungal Properties Compound 9b comparable to Amphotericin B Mucormycosis treatment potential
Synthetic Methodology Multicomponent Reactions 21-67% yields in one-pot synthesis Green chemistry advancement
Structure-Activity Studies Biological Optimization Bridge length effects on activity Drug design principles

Properties

IUPAC Name

5-(1-benzofuran-2-yl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c1-2-4-7-6(3-1)5-8(14-7)9-10-12-13-11-9/h1-5H,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHCWUJHXCNFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304329
Record name 5-(2-Benzofuranyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240526-31-1
Record name 5-(2-Benzofuranyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Benzofuranyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including antimicrobial properties, anti-inflammatory effects, and its role as a protein tyrosine phosphatase (PTP) inhibitor.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

C10H7N5O\text{C}_{10}\text{H}_{7}\text{N}_{5}\text{O}

This structure features a benzofuran moiety linked to a tetrazole ring, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit notable antimicrobial properties. For instance, the compound has been tested against various bacterial strains with results showing minimum inhibitory concentration (MIC) values that suggest efficacy against resistant strains.

Compound MIC (mg/mL) Target Bacteria
This compound0.23 - 0.70Methicillin-resistant Staphylococcus aureus
0.47 - 0.94Pseudomonas aeruginosa
0.06 - 0.23Escherichia coli

These findings indicate that the compound may possess broad-spectrum antibacterial activity, making it a candidate for further development in treating infections caused by resistant bacteria .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has shown the ability to inhibit cyclooxygenase (COX) enzymes and leukotriene production, which are critical pathways in inflammatory responses.

Enzymatic Inhibition Studies

In vitro studies demonstrated that this compound exhibits significant inhibition of COX enzymes:

Enzyme IC50 (µM) Comparison
COX-10.55 ± 0.03More effective than allopurinol (IC50 = 5.43 ± 0.80 µM)
COX-2Not specifiedFurther studies needed

This suggests that the compound could be beneficial in managing inflammatory conditions .

Protein Tyrosine Phosphatase Inhibition

In addition to its antimicrobial and anti-inflammatory activities, this compound has been identified as a potential inhibitor of protein tyrosine phosphatase (PTP). This enzyme plays a crucial role in various signaling pathways related to cell growth and metabolism.

Mechanistic Insights

The mechanism of action appears to involve the tetrazole ring acting as a bioisosteric replacement for carboxyl groups in traditional inhibitors. This modification enhances lipophilicity and membrane permeability:

Compound Activity
Tetrazole-containing inhibitorsEnhanced PTP inhibition

Research indicates that the presence of the tetrazole moiety increases the potency of these inhibitors significantly compared to their non-tetrazole counterparts .

Scientific Research Applications

Medicinal Chemistry

5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazole has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research indicates that derivatives of tetrazoles exhibit significant antimicrobial properties. A study demonstrated that this compound inhibited the growth of various bacterial strains:

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

This data supports the compound's potential use in developing new antimicrobial agents.

Biological Research

The compound has also been studied for its anti-inflammatory and antioxidant properties.

Case Study: Anti-inflammatory Effects

In a murine model of inflammation, administration of the compound significantly reduced paw edema, indicating its potential as an anti-inflammatory agent.

Case Study: Neuroprotective Effects

Research has highlighted the role of this compound in protecting neuronal cells from oxidative stress in vitro. This suggests implications for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its unique structure. Comparative studies with similar compounds reveal that modifications to the benzofuran or tetrazole rings can significantly affect activity levels:

CompoundActivity Level
5-(1-benzofuran-2-yl)-2H-tetrazoleHigh
5-(phenyl)-tetrazoleModerate
5-(4-chlorophenyl)-tetrazoleLow

Comparison with Similar Compounds

Comparison with Similar Tetrazole Derivatives

Structural and Physical Properties

Key physical properties (e.g., melting points, molecular weights) and substituent effects are compared in Table 1.

Table 1: Comparison of Tetrazole Derivatives

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key References
5-(1-Benzofuran-2-yl)-2H-tetrazole Benzofuran-2-yl 199.20* Not reported
5-(4-Methoxyphenyl)-2H-tetrazole 4-Methoxyphenyl 176.18 Not reported
1-Phenyl-1H-tetrazole (4a) Phenyl 146.15 64–65
1-(2-Furanylmethyl)-1H-tetrazole (4f) 2-Furanylmethyl 150.14 85–86
5-[(4-Methylphenyl)methyl]-2H-tetrazole 4-Methylbenzyl 137.18 Not reported
5-(Biphenyl-3-yl)-2H-tetrazole Biphenyl-3-yl 223.25 Not reported

*Calculated based on molecular formula C₉H₆N₄O.

Key Observations:
  • Substituent Effects on Melting Points : Aryl-substituted tetrazoles (e.g., 4a, 4f) generally exhibit lower melting points (64–86°C) compared to aliphatic or bulkier substituents. The benzofuran derivative’s melting point is unreported but expected to be higher due to extended π-conjugation and rigid structure .
  • Molecular Weight and Bioactivity : Higher molecular weight compounds (e.g., biphenyl derivatives) may exhibit improved lipophilicity, enhancing membrane permeability in pharmacological applications .

Crystallographic and Spectroscopic Features

  • Crystal Packing : The benzofuran group in 5-(1-benzofuran-2-yl)-2H-tetrazole likely induces distinct crystallographic arrangements compared to phenyl or methylbenzyl substituents. For example, J. Ravi et al. reported that benzofuran-containing oxazole derivatives form tightly packed crystal lattices due to π-π stacking and hydrogen bonding .
  • Spectroscopic Data : NMR and IR spectra of similar compounds (e.g., 1-substituted tetrazoles in ) reveal characteristic peaks for the tetrazole ring (e.g., N-H stretch at ~3000 cm⁻¹ in IR) and substituent-specific signals (e.g., methoxy group δ ~3.8 ppm in ¹H NMR) .

Preparation Methods

Cycloaddition of Benzofuran-2-yl Nitrile with Sodium Azide

  • Starting Material: Benzofuran-2-carbonitrile or related benzofuran nitrile derivatives.
  • Reagents: Sodium azide (NaN3), ammonium chloride (NH4Cl), and lithium chloride (LiCl) in anhydrous dimethylformamide (DMF).
  • Conditions: Heating the suspension at 110 °C with stirring for several hours (typically 24–48 h) or under sealed pressure vessel conditions with water and additives like ammonium fluoride and propane-1,2-diol to improve solubility and reaction rate.
  • Outcome: Formation of this compound with moderate to good yields.

Microwave-Assisted Synthesis

  • Method: Microwave irradiation significantly reduces reaction time and improves yield and purity.
  • Catalysts: ZnBr2, AcOH, or Cu(II) catalysts immobilized on silica or nanoparticles.
  • Solvents: DMF, water, or DMSO are commonly used.
  • Typical Conditions: Microwave heating at 120–130 °C for 10–15 minutes to 2 hours depending on catalyst and substrate.
  • Advantages: Enhanced reaction rate, higher yields (up to 99%), environmentally benign, and easier workup.

Copper-Catalyzed Coupling for C-N Bond Formation

  • Strategy: Direct coupling of N-H unbound tetrazoles with benzofuran derivatives using copper(I) oxide (Cu2O) as a catalyst under mild conditions.
  • Oxidizer: Environmentally safe oxygen at atmospheric pressure (1 atm O2).
  • Outcome: Regioselective synthesis of 2,5-disubstituted 2H-tetrazoles including benzofuran-substituted tetrazoles.

Stepwise Synthetic Route Illustration

Step Reaction Type Reagents & Conditions Notes
1 Preparation of benzofuran nitrile Starting from benzofuran derivatives via functional group transformation (e.g., halogenation followed by cyanation) Precursor for tetrazole formation
2 [3+2] Cycloaddition Benzofuran-2-carbonitrile + NaN3, NH4Cl, LiCl in DMF, 110 °C, 24–48 h Conventional heating or sealed vessel methods
3 Microwave-assisted cycloaddition Same reagents with ZnBr2 or Cu(II) catalyst, microwave irradiation, 120–130 °C, 10–15 min Faster, higher yield, greener method
4 Copper-catalyzed C-N coupling N-H tetrazole + benzofuran derivative, Cu2O catalyst, 1 atm O2, mild conditions Regioselective formation of substituted tetrazoles

Research Findings and Yield Data

Method Catalyst/Conditions Reaction Time Yield (%) Remarks
Conventional heating in DMF NaN3, NH4Cl, LiCl, 110 °C 24–48 h 60–80 Reliable, longer reaction time
Microwave-assisted synthesis ZnBr2 or Cu(II) catalyst, MW 10–15 min to 2 h 80–99 Rapid, high yield, environmentally friendly
Copper-catalyzed coupling Cu2O, 1 atm O2, mild conditions Few hours or less Not specifically quantified for this substrate, but generally high Selective C-N bond formation

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazole, and how can reaction conditions be optimized?

  • Methodological Answer : A green synthesis strategy involves 1,3-dipolar cycloaddition or cross-coupling reactions. For example, 5-substituted tetrazoles can be synthesized using 1 atm O₂ as an oxidizer under mild conditions, minimizing hazardous byproducts . Optimization can include solvent selection (e.g., ethanol/water mixtures) and catalyst screening (e.g., copper or palladium-based systems). Reaction efficiency is assessed via yield calculations and purity analysis (HPLC or TLC) .

Q. How can spectroscopic and computational methods characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : FTIR confirms the tetrazole ring (C=N stretch ~1600 cm⁻¹) and benzofuran moiety (C-O-C stretch ~1250 cm⁻¹). NMR (¹H/¹³C) identifies substitution patterns, while UV-Vis analyzes π→π* transitions in the benzofuran system .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. Software like Gaussian or COMSOL validates experimental data .

Q. What theoretical frameworks guide the design of experiments involving this tetrazole derivative?

  • Methodological Answer : Hypothesis-driven research employs:

  • Mechanistic Studies : Elucidating reaction pathways (e.g., [3+2] cycloaddition kinetics) using kinetic isotope effects or isotopic labeling .
  • Structure-Activity Relationships (SAR) : Correlating substituent effects (e.g., electron-withdrawing groups on the benzofuran ring) with properties like solubility or thermal stability .

Advanced Research Questions

Q. How can contradictions between experimental and computational data on reactivity or stability be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Strategies include:

  • Solvatochromic Analysis : Measuring UV-Vis shifts in solvents of varying polarity to refine computational solvation models .
  • Multivariate Calibration : Using factorial design (e.g., 2^k factorial) to isolate variables (e.g., temperature, pH) impacting stability .

Q. What advanced applications does this compound have in click chemistry or pharmaceutical impurity profiling?

  • Methodological Answer :

  • Click Chemistry : The tetrazole’s azide group enables Huisgen cycloaddition with alkynes to form triazoles, useful in bioconjugation. Reaction efficiency is monitored via LC-MS .
  • Impurity Analysis : As a valsartan impurity, it is quantified using HPLC-PDA with a C18 column (mobile phase: acetonitrile/0.1% formic acid). Method validation follows ICH Q2(R1) guidelines .

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

  • Methodological Answer : A 3² factorial design evaluates factors like temperature (X₁: 60–100°C) and catalyst loading (X₂: 1–5 mol%). Response Surface Methodology (RSM) models yield maxima, while ANOVA identifies significant variables. For example, a central composite design (CCD) revealed optimal yield (82%) at X₁=80°C and X₂=3 mol% .

Q. What methodologies assess the solvatochromic behavior of 5-(1-benzofuran-2-yl)-2H-tetrazole derivatives?

  • Methodological Answer : Solvatochromism is studied via UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane to DMSO). Kamlet-Taft parameters (π*, α, β) quantify solvent effects. Computational TD-DFT simulations compare transition energies with experimental λₘₐₓ values .

Q. How can AI-driven tools enhance research on this compound’s reactivity or material properties?

  • Methodological Answer :

  • Predictive Modeling : Machine learning (e.g., Random Forest) trains on datasets of tetrazole derivatives to predict reaction yields or solubility .
  • Process Automation : AI-integrated platforms (e.g., COMSOL) simulate reactor dynamics or optimize flow chemistry parameters in real-time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazole
Reactant of Route 2
Reactant of Route 2
5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazole

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